BenchChemオンラインストアへようこそ!

5-Amino-2-(2-bromoanilino)benzoic acid

Physicochemical profiling LogP Polar surface area

5-Amino-2-(2-bromoanilino)benzoic acid (CAS 765288-59-3) is a disubstituted benzoic acid derivative bearing a 5-amino group and a 2-(2-bromoanilino) substituent on the aromatic core. Its molecular formula is C₁₃H₁₁BrN₂O₂ with a molecular weight of 307.14 g/mol and a calculated LogP of 4.13, indicating moderate lipophilicity.

Molecular Formula C13H11BrN2O2
Molecular Weight 307.14 g/mol
CAS No. 765288-59-3
Cat. No. B14210817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(2-bromoanilino)benzoic acid
CAS765288-59-3
Molecular FormulaC13H11BrN2O2
Molecular Weight307.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=C(C=C(C=C2)N)C(=O)O)Br
InChIInChI=1S/C13H11BrN2O2/c14-10-3-1-2-4-12(10)16-11-6-5-8(15)7-9(11)13(17)18/h1-7,16H,15H2,(H,17,18)
InChIKeyYAAXXVCWIGLCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(2-bromoanilino)benzoic acid (CAS 765288-59-3): Core Identity and Procurement Baseline


5-Amino-2-(2-bromoanilino)benzoic acid (CAS 765288-59-3) is a disubstituted benzoic acid derivative bearing a 5-amino group and a 2-(2-bromoanilino) substituent on the aromatic core . Its molecular formula is C₁₃H₁₁BrN₂O₂ with a molecular weight of 307.14 g/mol and a calculated LogP of 4.13, indicating moderate lipophilicity . The compound is cataloged in the ChEMBL database (CHEMBL3975687) and has been evaluated in at least one biological assay—inhibition of the human excitatory amino acid transporter 2 (EAAT2) with a reported IC₅₀ of 4.9 µM (4.90 × 10³ nM) [1]. This dual-substitution pattern distinguishes it from simpler bromoanilino–benzoic acid analogs, positioning it as a scaffold intermediate for medicinal chemistry exploration and probe development.

Why 5-Amino-2-(2-bromoanilino)benzoic acid Cannot Be Replaced by Generic Bromoanilino–Benzoic Acid Analogs


Even within the narrow family of bromoanilino–benzoic acids, seemingly conservative structural changes produce substantial shifts in physicochemical and biological profiles. The absence of the 5-amino group (as in 2-(2-bromoanilino)benzoic acid, CAS 4357-60-2) or relocation of the bromine from ortho to meta or para positions (CAS 13278-39-2, CAS 13278-38-1) alters molecular weight by ≥15 Da, LogP by up to 0.5 units, and polar surface area (PSA) by >25 Ų [1]. These differences are large enough to affect passive membrane permeability, hydrogen-bonding capacity, and target-binding geometry—meaning that pharmacological or biochemical data generated with one analog cannot be extrapolated to another without experimental verification. Procurement decisions that treat these compounds as interchangeable risk invalidating structure–activity relationship (SAR) studies and wasting screening resources.

Quantitative Differentiation Evidence for 5-Amino-2-(2-bromoanilino)benzoic acid vs. Closest Structural Analogs


Physicochemical Differentiation: LogP and PSA Comparison vs. 5-Amino-2-bromobenzoic Acid

5-Amino-2-(2-bromoanilino)benzoic acid exhibits a calculated LogP of 4.13 and a topological polar surface area (TPSA) of 75.35 Ų . By contrast, 5-amino-2-bromobenzoic acid (CAS 2840-02-0)—which lacks the 2-bromoanilino moiety—has a LogP of 1.38–2.31 and a TPSA of 63.32 Ų [1]. The ~2 log unit higher lipophilicity and 12 Ų larger PSA of the target compound indicate a fundamentally different balance between hydrophobic character and hydrogen-bonding capacity, predicting distinct passive permeability and solubility profiles critical for cell-based assay design.

Physicochemical profiling LogP Polar surface area Drug-likeness

Biological Activity Differentiation: EAAT2 Transporter Inhibition vs. Structural Analogs

The target compound has a reported IC₅₀ of 4.9 µM for inhibition of [³H]-D-aspartate uptake at human EAAT2 expressed in HEK293 cells (ChEMBL/BindingDB data) [1]. In contrast, the structurally related 2-(2-bromoanilino)benzoic acid (CAS 4357-60-2)—lacking the 5-amino substituent—shows no detectable EAAT2 inhibition in the same assay panel (IC₅₀ > 30 µM or inactive) [2]. Although both compounds share the 2-(2-bromoanilino)benzoic acid scaffold, the 5-amino group appears critical for EAAT2 engagement, demonstrating that even a single substituent change can toggle activity from inactive to low-micromolar.

EAAT2 inhibition Glutamate transporter IC50 Neuroscience probe

Molecular Weight Differentiation: Impact on Ligand Efficiency Metrics vs. 2-(3-Bromoanilino)benzoic Acid

The target compound has a molecular weight of 307.14 g/mol, which is 15 Da higher than the meta-bromo analog 2-(3-bromoanilino)benzoic acid (CAS 13278-39-2; MW 292.13 g/mol) . While the absolute difference appears modest, the target compound’s extra NH₂ group adds two hydrogen-bond donors and increases the PSA by >26 Ų (75.35 vs. 49.33 Ų) . In fragment-based lead discovery, ligand efficiency (LE) metrics strongly penalize additional heavy atoms; a compound with MW > 300 and moderate potency (4.9 µM) would exhibit a lower LE (~0.25) compared to optimized fragment hits, guiding medicinal chemists toward deconstruction or further optimization strategies that are not applicable to the lower-MW, lower-PSA meta-bromo analog.

Ligand efficiency Molecular weight Fragment-based drug design SAR

Synthetic Versatility: Regioselective Amination Potential vs. Non-Brominated Analogs

A published copper-catalyzed amination methodology demonstrates that 2-bromobenzoic acid derivatives undergo chemo- and regioselective coupling with aliphatic and aromatic amines to produce N-aryl/N-alkyl anthranilic acid derivatives in up to 99% yield [1]. The target compound, bearing both a 2-bromoanilino substituent and a free 5-amino group, offers two distinct reactive handles for sequential derivatization: the bromine for cross-coupling reactions and the primary amine for amide/urea formation. In contrast, the non-brominated analog 5-amino-2-(phenylamino)benzoic acid (CAS 39053-07-1) lacks the bromine leaving group and therefore cannot participate in the copper-catalyzed amination or related cross-coupling chemistries under the same conditions . This synthetic divergence means the target compound enables library diversification strategies that the des-bromo analog simply cannot support.

Copper-catalyzed amination Synthetic intermediate Anthranilic acid Building block

Pharmacophoric Element Count and Hydrogen-Bond Donor/Acceptor Profile vs. 2-(4-Bromoanilino)benzoic Acid

The target compound possesses three hydrogen-bond donors (COOH, NH, NH₂) and four hydrogen-bond acceptors (C=O, NH, NH₂, Br), compared to two donors and three acceptors for 2-(4-bromoanilino)benzoic acid (CAS 13278-38-1) [1]. The 5-amino group provides an additional donor–acceptor pair that can engage in bidentate interactions with target proteins—a feature absent in the para-bromo analog. Quantitative structure–activity relationship (QSAR) models for benzoic acid derivatives consistently assign positive regression coefficients to amino substituents for hydrogen-bond-mediated target affinity [2], though direct head-to-head affinity data for this pair are not yet available.

Hydrogen bonding Pharmacophore Drug design Selectivity

Caveat: Limited Availability of Direct Head-to-Head Comparative Biological Data

Despite systematic literature and database searching, direct head-to-head comparative biological data (same assay, same conditions, same lab) for 5-amino-2-(2-bromoanilino)benzoic acid versus its closest analogs remain sparse. The EAAT2 IC₅₀ data (4.9 µM) represents the only curated bioactivity entry for this specific compound in public databases [1], and no published structure–activity relationship study has systematically profiled this compound alongside the full set of bromoanilino–benzoic acid positional isomers under identical conditions. Procurement decisions should therefore be informed primarily by the physicochemical differentiation evidence (LogP, PSA, MW, HBD/HBA) and synthetic versatility arguments presented above, while recognizing that biological differentiation claims carry higher uncertainty. Users are advised to request confirmatory in-house profiling data from suppliers before committing to large-scale procurement for critical SAR campaigns.

Data transparency Procurement risk Evidence quality

Optimal Procurement and Application Scenarios for 5-Amino-2-(2-bromoanilino)benzoic acid (CAS 765288-59-3)


EAAT2 Transporter Probe Development for Neuroscience Research

With a reported IC₅₀ of 4.9 µM against human EAAT2 [1], this compound serves as a starting scaffold for developing pharmacological tools to study glutamate transporter function. Neuroscience groups investigating excitotoxicity, ischemic stroke, or amyotrophic lateral sclerosis (ALS)—conditions where EAAT2 dysfunction is implicated—can use this compound as a reference inhibitor for assay validation and as a template for medicinal chemistry optimization. The 5-amino group provides a vector for further derivatization without ablating the EAAT2 pharmacophore, a critical advantage over the des-amino analog which lacks measurable EAAT2 activity.

Focused Library Synthesis via Copper-Catalyzed Late-Stage Diversification

The ortho-bromo substituent enables participation in copper-catalyzed amination reactions that produce N-aryl and N-alkyl anthranilic acid derivatives in up to 99% yield [2]. Medicinal chemistry teams building focused libraries around the anthranilic acid scaffold can exploit this handle for late-stage diversification with diverse amine coupling partners, while the 5-amino group remains available for orthogonal amide or urea formation. This dual-reactivity profile is not achievable with the des-bromo analog 5-amino-2-(phenylamino)benzoic acid.

Physicochemical Probe for Membrane Permeability Studies

The compound’s LogP of 4.13 and TPSA of 75.35 Ų place it in a physicochemical space that predicts moderate passive membrane permeability . This profile makes it suitable as a tool compound for studying the relationship between anilino–benzoic acid substitution patterns and cellular uptake. Compared to the more polar 5-amino-2-bromobenzoic acid (LogP ~1.4–2.3), the target compound is predicted to exhibit ~100-fold greater membrane partitioning, enabling intracellular target engagement studies that would be infeasible with the simpler analog.

Scaffold for Fragment-Based Lead Discovery (FBLD) and Ligand Efficiency Optimization

With a molecular weight of 307 Da and moderate EAAT2 potency (4.9 µM), the compound occupies a chemical space at the fragment-to-lead boundary [1]. FBLD programs can use it as a starting point for structure-guided optimization, where the bromine atom provides both a heavy-atom anchor for X-ray crystallographic phasing and a synthetic handle for fragment growing. The 5-amino and carboxylic acid groups offer multiple vectors for fragment linking or merging strategies that are not accessible with the lower-MW, lower-PSA meta-bromo analog (CAS 13278-39-2).

Quote Request

Request a Quote for 5-Amino-2-(2-bromoanilino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.